molecular formula C19H24N2O5 B4073825 1-(3-Naphthalen-1-yloxypropyl)piperazine;oxalic acid

1-(3-Naphthalen-1-yloxypropyl)piperazine;oxalic acid

Cat. No.: B4073825
M. Wt: 360.4 g/mol
InChI Key: KXPOZZOVENTQAN-UHFFFAOYSA-N
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Description

1-(3-Naphthalen-1-yloxypropyl)piperazine;oxalic acid is a compound that combines the structural features of naphthalene, piperazine, and oxalic acid. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of the naphthalene moiety imparts aromatic characteristics, while the piperazine ring introduces nitrogen atoms that can participate in various chemical reactions. Oxalic acid, as a co-crystal former, enhances the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Naphthalen-1-yloxypropyl)piperazine typically involves the reaction of 1-naphthol with 3-chloropropylpiperazine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-naphthol is replaced by the 3-chloropropyl group, forming the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of oxalic acid as a co-crystal former can be achieved through co-grinding or solvent evaporation techniques, which are commonly used in the pharmaceutical industry to improve the solubility and stability of active pharmaceutical ingredients .

Chemical Reactions Analysis

Types of Reactions

1-(3-Naphthalen-1-yloxypropyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Naphthalen-1-yloxypropyl)piperazine;oxalic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Naphthalen-1-yloxypropyl)piperazine involves its interaction with various molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The naphthalene moiety can intercalate into DNA, affecting gene expression and cellular functions. The oxalic acid component can form hydrogen bonds with biological molecules, enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Naphthalen-1-yloxypropyl)piperazine;oxalic acid is unique due to the presence of oxalic acid, which enhances its solubility and stability. This makes it a valuable compound for pharmaceutical applications, where solubility and stability are critical factors .

Properties

IUPAC Name

1-(3-naphthalen-1-yloxypropyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O.C2H2O4/c1-2-7-16-15(5-1)6-3-8-17(16)20-14-4-11-19-12-9-18-10-13-19;3-1(4)2(5)6/h1-3,5-8,18H,4,9-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPOZZOVENTQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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